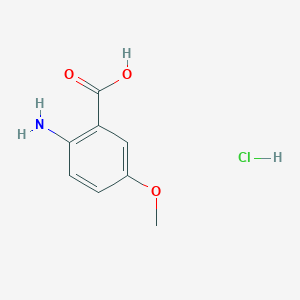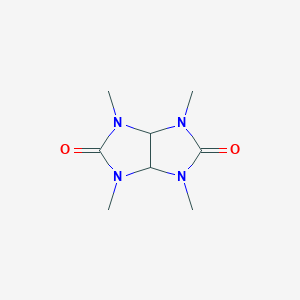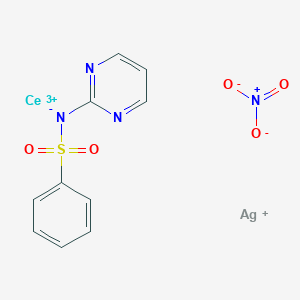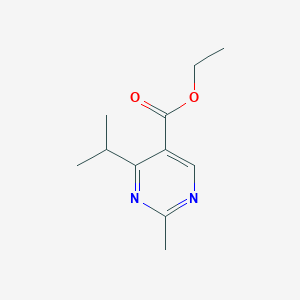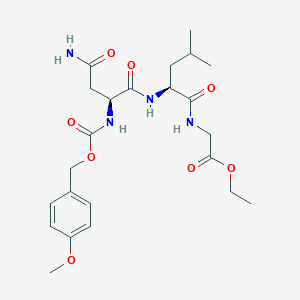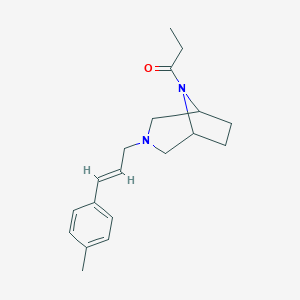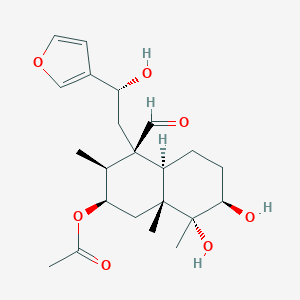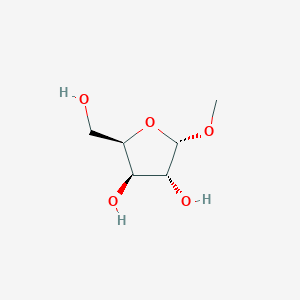
2-Methyl-4-phenylbut-3-yn-2-ol
Descripción general
Descripción
“2-Methyl-4-phenylbut-3-yn-2-ol” is a chemical compound with the molecular formula C11H12O . It is also known by other names such as 2-methyl-4-phenylbut-3-yn-2-ol, 2-Methyl-4-phenyl-3-butyn-2-ol, 4-Phenyl-2-methyl-3-butyn-2-ol, and 2-Hydroxy-2-methyl-4-phenyl-3-butyne .
Synthesis Analysis
The synthesis of “2-Methyl-4-phenylbut-3-yn-2-ol” involves the reaction of anhydrous acetone, ethynylbenzene, and potassium t-butoxide . After these components are well-mixed, the mixture is kept at room temperature for 20 minutes. The reaction product is then mixed with 10% aqueous sodium chloride, filtered, washed with water, and dried to give a colorless crystal .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-phenylbut-3-yn-2-ol” can be represented by the InChI code InChI=1S/C11H12O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,1-2H3 . The compound has a molecular weight of 160.21 g/mol .
Physical And Chemical Properties Analysis
“2-Methyl-4-phenylbut-3-yn-2-ol” has a molecular weight of 160.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 2 . Its exact mass is 160.088815002 g/mol, and its monoisotopic mass is also 160.088815002 g/mol . The topological polar surface area of the compound is 20.2 Ų .
Aplicaciones Científicas De Investigación
2-Methyl-4-phenylbut-3-yn-2-ol: A Comprehensive Analysis of Scientific Research Applications:
Organic Synthesis
2-Methyl-4-phenylbut-3-yn-2-ol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as the formation of triazoles through copper (II) catalyzed azide-alkyne cycloaddition (CuAAC), which is a key step in click chemistry .
Mecanismo De Acción
Target of Action
It is known that this compound is used as a precursor in the synthesis of various terpenes and terpenoids .
Mode of Action
It is synthesized from the condensation of acetylene and acetone, a process that can be promoted with base (Favorskii reaction) or with Lewis acid catalysts .
Biochemical Pathways
The compound is involved in the synthesis of α-methylene cyclic carbonates via reaction with CO2 catalyzed by transition metal salts in ionic liquid . It also participates in copper (II)-promoted cycloaddition to azides leading to triazoles .
Result of Action
Its role as a precursor in the synthesis of various terpenes and terpenoids suggests that it contributes to the production of these important organic compounds .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c .
Propiedades
IUPAC Name |
2-methyl-4-phenylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPXYICBZMASCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302174 | |
| Record name | 2-methyl-4-phenylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylbut-3-yn-2-ol | |
CAS RN |
1719-19-3 | |
| Record name | 1719-19-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-4-phenylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-2-methyl-3-butyn-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



